molecular formula C16H25NO4 B112069 tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate CAS No. 168034-31-9

tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

Cat. No. B112069
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-JSGCOSHPSA-N
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Description

Tert-butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is an important chemical compound used in various scientific research applications. It is a white solid with a molecular formula of C14H20NO3. It is also known as tert-butyl carbamate, and is widely used as a protecting group in organic synthesis, as well as a reagent for the synthesis of various compounds.

Scientific Research Applications

1. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles

  • Summary of the application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
  • Methods of application or experimental procedures : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Results or outcomes : The review covers literature from 2010–2020 and provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

2. Synthesis and characterisation of thermo-sensitive terpolymer hydrogels

  • Summary of the application : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised .
  • Methods of application or experimental procedures : 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) were used as light-sensitive initiators to initiate the reactions .
  • Results or outcomes : The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased .

3. Solvolysis of tert-butyl halides

  • Summary of the application : The solvolysis of tert-butyl halides has been studied extensively. The transition states in the solvolysis of tert-butyl chloride, bromide, and iodide have been investigated .
  • Methods of application or experimental procedures : The properties of the transition states in the solvolysis of tert-butyl halides were obtained and analyzed .
  • Results or outcomes : The transition states in both protic and aprotic solvents are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

4. Synthesis of tertiary butyl esters

  • Summary of the application : Tertiary butyl esters find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
  • Methods of application or experimental procedures : The method uses flow microreactor systems for the synthesis of tertiary butyl esters .
  • Results or outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

5. Effect of tert-butyl groups on electronic interactions

  • Summary of the application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
  • Methods of application or experimental procedures : The insertion of tert-butyl groups raises the TAP-localised LUMO level .
  • Results or outcomes : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

6. The tert-butyl group in chemistry and biology

  • Summary of the application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Methods of application or experimental procedures : The study covers the use of the tert-butyl group in various chemical transformations and its implications in biosynthetic and biodegradation pathways .
  • Results or outcomes : The crowded tert-butyl group has a unique reactivity pattern and has potential applications in biocatalytic processes .

properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

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